2,5-DICHLORO-3,6-DIISOPROPYLPYRAZINE

Catalog No.
S3344324
CAS No.
67735-80-2
M.F
C10H14Cl2N2
M. Wt
233.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-DICHLORO-3,6-DIISOPROPYLPYRAZINE

CAS Number

67735-80-2

Product Name

2,5-DICHLORO-3,6-DIISOPROPYLPYRAZINE

IUPAC Name

2,5-dichloro-3,6-di(propan-2-yl)pyrazine

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

InChI

InChI=1S/C10H14Cl2N2/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-6H,1-4H3

InChI Key

VIWJCQOQXHXBMS-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N=C(C(=N1)Cl)C(C)C)Cl

Canonical SMILES

CC(C)C1=C(N=C(C(=N1)Cl)C(C)C)Cl

2,5-Dichloro-3,6-diisopropylpyrazine is a chemical compound with the molecular formula C10H14Cl2NC_{10}H_{14}Cl_2N. It is characterized by the presence of two chlorine atoms at the 2 and 5 positions and two isopropyl groups at the 3 and 6 positions of the pyrazine ring. This compound belongs to the family of diisopropylpyrazines, which are known for their diverse applications in organic synthesis and flavor chemistry. The unique structural features of 2,5-dichloro-3,6-diisopropylpyrazine contribute to its reactivity and biological properties.

The chemical behavior of 2,5-dichloro-3,6-diisopropylpyrazine includes various reactions typical of substituted pyrazines. These may involve:

  • Dehydrogenation: The compound can undergo dehydrogenative coupling reactions, often facilitated by metal catalysts, leading to the formation of more complex aromatic systems .
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in appropriate conditions, allowing for further functionalization of the pyrazine ring.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, yielding various derivatives that may have enhanced biological activity.

The synthesis of 2,5-dichloro-3,6-diisopropylpyrazine can be achieved through several methods:

  • Direct Halogenation: Starting from 3,6-diisopropylpyrazine, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Metal-Catalyzed Reactions: Utilizing palladium or nickel catalysts can facilitate the formation of dihalogenated products from simpler precursors .
  • Dimerization of Amino Acid Derivatives: A biomimetic approach involves the dimerization of α-amino aldehydes to yield various pyrazine derivatives .

2,5-Dichloro-3,6-diisopropylpyrazine has several applications:

  • Flavoring Agent: Due to its unique flavor profile, it is used in food products to enhance taste.
  • Intermediate in Organic Synthesis: This compound serves as a building block for synthesizing more complex organic molecules in pharmaceutical chemistry.
  • Research Tool: It is utilized in studies exploring the reactivity and properties of pyrazine derivatives.

Interaction studies involving 2,5-dichloro-3,6-diisopropylpyrazine often focus on its reactivity with biological systems or other chemical species. Research indicates that:

  • Its chlorinated structure may influence its interaction with enzymes or receptors within biological systems.
  • Studies on similar compounds suggest potential synergistic effects when combined with other active ingredients in formulations .

Similar Compounds

Several compounds share structural similarities with 2,5-dichloro-3,6-diisopropylpyrazine. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,5-Dichloro-3,6-diisopropylpyrazineTwo Cl atoms; two isopropyl groupsUnique combination of halogen and alkyl groups
2,5-Dichloro-3,6-dimethylpyrazineTwo Cl atoms; two methyl groupsLacks steric bulk compared to diisopropyl variant
2,5-Dichloro-3,6-diethylpyrazineTwo Cl atoms; two ethyl groupsDifferent alkyl chain length affecting properties
2,5-DimethylpyrazineNo halogens; two methyl groupsNo halogen substituents
2-Chloro-3-isopropylpyrazineOne Cl atom; one isopropyl groupLess steric hindrance than dichlorinated variant

The distinct combination of chlorine and isopropyl groups in 2,5-dichloro-3,6-diisopropylpyrazine makes it particularly interesting for further study and application development.

Historical Evolution of Pyrazine Derivative Synthesis

The synthesis of pyrazine derivatives dates to the 19th century, with foundational work by Staedel and Rugheimer in 1876, who developed a condensation-oxidation route using α-chloroketones and ammonia. This method established pyrazine’s aromatic character and reactivity toward electrophilic substitution. Later advancements, such as the Gastaldi synthesis (1921), introduced alternative pathways using α-aminoketones, broadening access to substituted pyrazines. These early efforts laid the groundwork for modern strategies targeting dichloro- and diisopropyl-substituted variants. The transition to vapor-phase reactions in the mid-20th century, exemplified by the chlorination of pyrazine in aqueous environments, marked a pivotal shift toward scalable and efficient synthesis.

Halogenation Strategies for Dichloropyrazine Frameworks

Halogenation of pyrazine derivatives requires careful control to achieve regioselective dichlorination. Two primary methods dominate:

  • Vapor-Phase Chlorination with Water Vapor:
    Pyrazine reacts with chlorine gas at 375–475°C in the presence of water vapor, yielding mono- or dichloropyrazines depending on stoichiometry. For example, a 1:1.2 molar ratio of pyrazine to chlorine at 400°C produces 2-chloropyrazine in 77% yield. Water vapor acts as a diluent, minimizing tar formation and facilitating product isolation.

  • Phosphorus Oxychloride (POCl₃) Mediated Chlorination:
    Hydroxypyrazine intermediates undergo chlorination using POCl₃ under reflux. In one protocol, 2-hydroxy-5-bromopyrazine treated with POCl₃ at 60°C for 2 hours yields a mixture of 2,5-dichloropyrazine and 2-chloro-5-bromopyrazine. This method favors dichlorination when excess POCl₃ is employed.

Table 1 compares key halogenation methods:

MethodConditionsYield (%)Regioselectivity
Vapor-phase chlorination400°C, H₂O vapor, 8s contact772-chloro dominance
POCl₃ reflux60°C, 2h, DMSO solvent792,5-dichloro preferred

Isopropyl Group Introduction via Alkylation Techniques

Introducing isopropyl groups at the 3- and 6-positions typically precedes chlorination to avoid steric hindrance. While specific alkylation protocols for diisopropylpyrazine are not detailed in the provided sources, analogous pyrazine alkylation strategies involve:

  • Friedel-Crafts Alkylation: Using isopropyl halides and Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution. However, pyrazine’s low basicity limits this approach.
  • Nucleophilic Aromatic Substitution: Activated pyrazine derivatives (e.g., chloropyrazines) react with isopropyl Grignard reagents under inert conditions.

The sequential application of alkylation and halogenation ensures minimal interference between functional groups. For instance, 3,6-diisopropylpyrazine is first synthesized via alkylation, followed by regioselective chlorination at the 2- and 5-positions.

Solvent-Mediated Optimization of Diisopropylpyrazine Formation

Solvent choice critically impacts reaction efficiency and selectivity:

  • Polar Aprotic Solvents (e.g., DMSO): Enhance nucleophilicity in alkylation steps, improving isopropyl group incorporation.
  • Aqueous Systems: Used in vapor-phase chlorination to reduce side reactions and simplify product isolation. For example, condensing reaction products in water separates hydrophobic chloropyrazines from aqueous HCl.
  • Non-Polar Solvents (e.g., Isopropyl Acetate): Extract chlorinated products from aqueous mixtures, as demonstrated in the workup of 2,5-dichloropyrazine synthesis.

Optimizing solvent ratios and reaction temperatures ensures maximal yields. In one case, a 1:1 pyrazine-to-water ratio during vaporization achieved 72% chloropyrazine yield.

The nucleophilic aromatic substitution reactions of 2,5-dichloro-3,6-diisopropylpyrazine proceed through well-established addition-elimination mechanisms characteristic of electron-deficient heterocyclic systems [1]. The pyrazine ring system, containing two nitrogen atoms at positions 1 and 4, exhibits significant electron deficiency that activates the aromatic carbons toward nucleophilic attack [2]. The presence of chlorine substituents at positions 2 and 5 further enhances this reactivity by serving as effective leaving groups in substitution reactions.

The mechanism involves initial nucleophile addition to the electron-deficient carbon bearing the chlorine substituent, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex [1]. This intermediate subsequently undergoes elimination of the chloride ion to yield the substituted product. The electron-withdrawing nature of the pyrazine nitrogen atoms stabilizes the anionic intermediate through delocalization of negative charge across the aromatic system [2].

Studies on related dichloropyrazine systems demonstrate that regioselectivity in nucleophilic aromatic substitution is strongly influenced by the electronic properties of substituents at adjacent positions [2]. When electron-withdrawing groups occupy positions adjacent to the reaction site, nucleophilic attack is preferentially directed toward specific chlorine positions. Conversely, electron-donating groups can alter the preferred site of nucleophilic attack by modifying the electron density distribution within the aromatic system [2].

The isopropyl substituents at positions 3 and 6 of 2,5-dichloro-3,6-diisopropylpyrazine function as electron-donating alkyl groups that can influence the regioselectivity of nucleophilic substitution reactions . These bulky alkyl substituents may also introduce steric effects that could affect the approach of nucleophiles to the reactive sites. The combined electronic and steric influences of the diisopropyl substitution pattern create a unique reactivity profile for this compound compared to unsubstituted dichloropyrazines.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent powerful methodologies for the functionalization of 2,5-dichloro-3,6-diisopropylpyrazine [4] [5]. The electron-deficient nature of the pyrazine core makes halogenated derivatives excellent substrates for various palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings [4] [5].

The Suzuki-Miyaura coupling of chloropyrazines with arylboronic acids typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(diphenylphosphino)butane palladium(II) chloride [4]. These reactions generally proceed under basic conditions using cesium carbonate or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethoxyethane [4]. The presence of isopropyl substituents in 2,5-dichloro-3,6-diisopropylpyrazine may require modified reaction conditions due to the electron-donating nature of these alkyl groups, which can deactivate the aromatic system toward oxidative addition [4].

Stille coupling reactions of dichloropyrazines with organostannane reagents have demonstrated excellent versatility for carbon-carbon bond formation [5]. The palladium-catalyzed reaction of 2,3-dichloropyrazine with organotin compounds afforded coupled products in yields ranging from 65 to 82 percent [5]. The optimal catalyst system employed bis(triphenylphosphine)palladium(II) chloride with copper(I) iodide as a co-catalyst in tetrahydrofuran-N-methylpyrrolidone solvent mixtures [5].

Sonogashira coupling reactions provide access to alkyne-substituted pyrazine derivatives through palladium-catalyzed coupling with terminal acetylenes [5]. Chloropyrazines demonstrate excellent reactivity under standard Sonogashira conditions using allylpalladium chloride dimer with triphenylphosphine and copper(I) iodide as co-catalyst [5]. These reactions typically achieve quantitative conversion when employing slight excesses of the acetylene coupling partner [5].

The following table summarizes key transition metal-catalyzed cross-coupling methodologies applicable to 2,5-dichloro-3,6-diisopropylpyrazine:

Reaction TypeCatalyst SystemTypical Yield RangeSpecial Conditions
Suzuki-MiyauraPd(dppb)Cl₂ or Pd(PPh₃)₄60-95%Cs₂CO₃, DME, reflux
Stille CouplingPd(PPh₃)₂Cl₂-CuI65-82%THF-NMP mixture
Sonogashira[Pd(allyl)Cl]₂/PPh₃60-100%CuI co-catalyst
NegishiNi or Pd catalyst62-85%TMPMgCl·LiCl activation
Heck CouplingPd(OAc)₂/X-Phos83%90°C, DMF solvent

Tele-Substitution versus Ipso-Substitution Selectivity Patterns

The regioselectivity of nucleophilic aromatic substitution reactions in pyrazine systems can exhibit complex patterns depending on substrate structure and reaction conditions [6] [7]. Traditional ipso-substitution involves nucleophilic attack at the carbon atom bearing the leaving group, followed by direct displacement of the halogen [6]. However, certain pyrazine derivatives can undergo tele-substitution, where the nucleophile attacks at a position remote from the leaving group [6] [7].

Studies on triazolopyrazine systems reveal that tele-substitution occurs preferentially when softer nucleophiles react with 5-halogenated cores under specific reaction conditions [6]. The tele-substitution pathway is favored by the use of increased equivalents of nucleophile, decreased equivalents of base, softer nucleophiles, less polar solvents, and larger halogens on the electrophile [6]. These conditions promote formation of products where the nucleophile is incorporated at the 8-position while the halogen at the 5-position is replaced by hydrogen from the solvent [6].

The mechanism of tele-substitution involves initial nucleophilic attack at a position distant from the leaving group, followed by proton abstraction from the solvent and concurrent elimination of the halide [6]. Isotope labeling experiments using deuterium oxide confirm that the hydrogen atom replacing the leaving group derives from the solvent rather than the substrate [6]. This mechanistic pathway contrasts sharply with conventional ipso-substitution where direct displacement occurs at the carbon bearing the halogen [6].

For 2,5-dichloro-3,6-diisopropylpyrazine, the regioselectivity patterns may be influenced by the electron-donating isopropyl substituents and the specific positioning of the chlorine atoms [2]. Studies on 2-substituted 3,5-dichloropyrazines demonstrate that electron-donating groups at the 2-position direct nucleophilic attack preferentially toward the 3-position, while electron-withdrawing groups favor attack at the 5-position [2]. The computational analysis using Fukui indices provides theoretical support for these observed regioselectivity patterns [2].

The following table summarizes regioselectivity patterns in dichloropyrazine nucleophilic substitution:

Substrate TypePreferred PositionSelectivity FactorReference Study
2-EWG-3,5-dichloropyrazineC-5EWG activation at C-5Scales et al., 2013
2-EDG-3,5-dichloropyrazineC-3EDG activation at C-3Scales et al., 2013
5-Halo-triazolopyrazineC-8 (tele-substitution)Softer nucleophiles favor teleKorsik et al., 2020
2,3-DichloropyrazineC-2 (ipso-substitution)Electronic activationLiterature standard

Radical-Mediated Functionalization Approaches

Radical-mediated functionalization represents an emerging approach for the direct modification of electron-deficient heteroarenes including pyrazine derivatives [8] [9]. These methods enable carbon-hydrogen bond functionalization without the need for pre-installed functional groups, providing complementary reactivity to traditional cross-coupling approaches [8] [9].

Alkyl radical addition to pyrazines can be achieved using alkylsulfinate salts as radical precursors under oxidative conditions [8] [9]. The regioselectivity of radical functionalization depends on the electronic properties of substituents on the pyrazine ring, with electron-withdrawing groups directing radical attack to specific positions [8] [9]. Systematic studies reveal that certain substituents exert consistent and additive effects on regioselectivity, allowing prediction of reaction outcomes on complex π-deficient heteroarenes [8] [9].

Photochemical radical functionalization approaches have emerged as powerful tools for pyrazine modification [10]. These methods harness the unique reactivity of pyridinyl radicals generated upon single-electron reduction of pyridinium ions to achieve distinct positional selectivity [10]. The resulting neutral radicals demonstrate high reactivity toward coupling with radicals derived from allylic carbon-hydrogen bonds [10].

Minisci-type radical reactions provide access to alkylated pyrazine derivatives through the addition of carbon-centered radicals to the electron-deficient aromatic system [11] [9]. The xanthate-mediated intermolecular alkylation of pyrazines represents an expedient approach for carbon-hydrogen functionalization using radical chemistry [11]. These reactions typically proceed under mild conditions and demonstrate broad functional group tolerance [11].

The application of radical functionalization to 2,5-dichloro-3,6-diisopropylpyrazine may be influenced by the presence of both electron-withdrawing chlorine atoms and electron-donating isopropyl groups [8]. The competing electronic effects of these substituents could create unique regioselectivity patterns in radical addition reactions. The bulky isopropyl substituents may also introduce steric considerations that affect radical approach and selectivity .

The following table summarizes radical-mediated functionalization approaches for pyrazine systems:

Radical TypeGeneration MethodRegioselectivityKey Features
Alkyl radicals from sulfinatesAlkylsulfinate salts + oxidantC-2/C-5 preference in pyrazinesAdditive electronic effects
Aryl radicals (Minisci-type)Aryl diazonium saltsElectron-deficient positionsRequires electron-withdrawing groups
Pyridinyl radicalsSET reduction of pyridiniumC-4 selectivity in pyridinesHigh C4 regioselectivity
Alkoxy radicalsPCET from alcoholsRemote C(sp³)-H bondsHydrogen atom abstraction
C-H activation radicalsPhotochemical activationSite-dependent on substrateDual C-H functionalization

XLogP3

4

Wikipedia

2,5-Dichloro-3,6-di(propan-2-yl)pyrazine

Dates

Last modified: 02-18-2024

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